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Spectroscopic Data for 2,3-Hexanediol: A
Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Hexanediol (CAS No: 617-30-1), a vicinal diol with applications in various chemical syntheses

and as a potential building block in drug development. This document presents key data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), offering valuable insights for compound identification, characterization, and quality

control.

Molecular Structure and Properties
2,3-Hexanediol is a chiral molecule with the chemical formula C₆H₁₄O₂ and a molecular weight

of 118.17 g/mol .[1][2] Its structure consists of a six-carbon chain with hydroxyl groups on the

second and third carbon atoms.

Diagram 1: Molecular Structure of 2,3-Hexanediol

A 2D representation of the 2,3-Hexanediol molecule.
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the summarized ¹H and ¹³C NMR data for 2,3-Hexanediol.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 2,3-Hexanediol

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

~3.4 - 3.6 m - H-2, H-3

~1.3 - 1.6 m - H-4, H-5

~1.1 - 1.2 d ~6-7 C(1)H₃

~0.9 t ~7 C(6)H₃

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

stereoisomer.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 2,3-Hexanediol

Chemical Shift (ppm) Assignment

~74 - 76 C-2, C-3

~30 - 35 C-4

~15 - 20 C-5

~10 - 15 C-1, C-6

Note: Chemical shifts are approximate and can vary based on experimental conditions.
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IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2,3-Hexanediol is characterized by the presence of hydroxyl (O-H) and alkyl (C-H)

groups.

Table 3: Characteristic IR Absorption Bands for 2,3-Hexanediol

Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2960 - 2870 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1100 - 1000 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. Electron ionization (EI) is a common technique for the analysis of small molecules

like 2,3-Hexanediol.

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of 2,3-Hexanediol

m/z Relative Intensity (%) Proposed Fragment

118 Low [M]⁺ (Molecular Ion)

100 Moderate [M - H₂O]⁺

85 Moderate [M - H₂O - CH₃]⁺

73 High [C₄H₉O]⁺

45 High [C₂H₅O]⁺

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS. The fragmentation

pattern can be complex and may vary with the instrument and conditions.
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid diol like 2,3-Hexanediol.

NMR Spectroscopy
A sample of 2,3-Hexanediol (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The spectrum is

acquired on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H

NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared Spectroscopy
For a liquid sample like 2,3-Hexanediol, a neat spectrum can be obtained by placing a drop of

the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] The plates are then

mounted in the spectrometer, and the spectrum is recorded over a typical range of 4000-400

cm⁻¹.

Mass Spectrometry
For GC-MS analysis, a dilute solution of 2,3-Hexanediol in a volatile solvent (e.g., methanol or

dichloromethane) is injected into a gas chromatograph. The compound is separated from the

solvent and other components on a capillary column (e.g., a nonpolar or mid-polar column) and

then introduced into the mass spectrometer. In the electron ionization source, the molecules

are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The

resulting ions are then separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound like 2,3-Hexanediol.

Diagram 2: Spectroscopic Analysis Workflow
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A conceptual workflow for the spectroscopic analysis of 2,3-Hexanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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